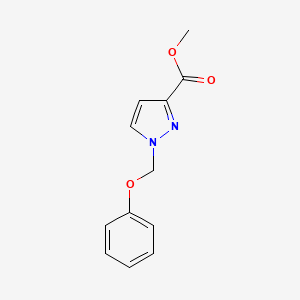

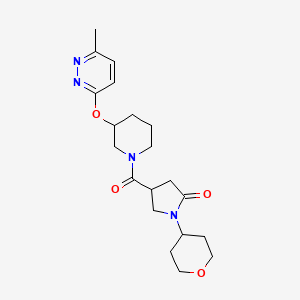

![molecular formula C17H23N3O B2605336 2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile CAS No. 1424358-55-3](/img/structure/B2605336.png)

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known for their considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines have been the subject of remarkable advances in chemistry and reactivity . The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been widely studied .Molecular Structure Analysis

Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines can be triggered under appropriate reaction conditions . They are used in various applications, including drug discovery, polymerization, and as chiral templates .Applications De Recherche Scientifique

Ring Expansion Techniques

Ring Expansion of 2-(α-Hydroxyalkyl)azetidines : A synthetic approach to functionalized pyrrolidines through the treatment of 2-(α-hydroxyalkyl)azetidines, which can incorporate nucleophiles at C-3 stereospecifically, demonstrating the versatility of azetidines in synthetic organic chemistry (Durrat et al., 2008).

Synthesis of Cyclic Enamines

Stable Strained Cyclic Enamines from 2-(Dichloromethylene)azetidines : These constitute a new class of stable exocyclic enamines, highlighting the stability and synthetic utility of azetidine-based compounds in organic chemistry (Mangelinckx et al., 2008).

Catalytic Applications

Enantioselective Amine α-Functionalization : Demonstrates the use of palladium catalysis for the enantioselective α-C–H coupling of azetidines, among other amines, showcasing the potential of azetidines in asymmetric synthesis and drug discovery (Jain et al., 2016).

Construction of Heterocyclic Structures

Synthesis of Pyrrolidinones and Tetrahydroazepinones : Cobalt carbonyl catalyzed carbonylation of azetidines offers a novel ring-expansion-carbonylation reaction, displaying the utility of azetidines in synthesizing complex nitrogen-containing heterocycles (Roberto & Alper, 1989).

Methodologies for Heterocyclic Compound Synthesis

Utility of Enaminonitriles in Heterocyclic Synthesis : This study illustrates the role of enaminonitriles derived from azetidine compounds in the synthesis of various heterocyclic derivatives, demonstrating the broad applicability of azetidine derivatives in medicinal chemistry and drug design (Fadda et al., 2012).

Mécanisme D'action

Azetidines

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-12(2)11-20-13(3)8-15(14(20)4)9-16(10-18)17(21)19-6-5-7-19/h8-9,12H,5-7,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHVOEOTZSTORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

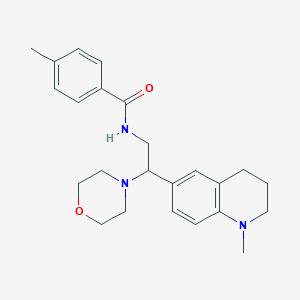

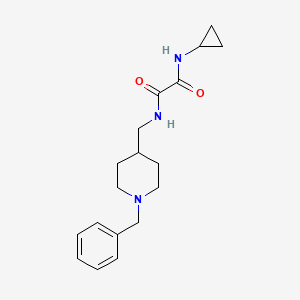

![(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2605254.png)

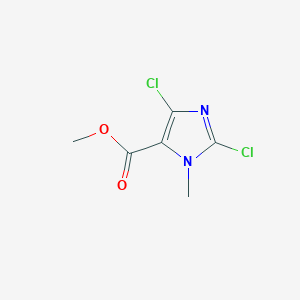

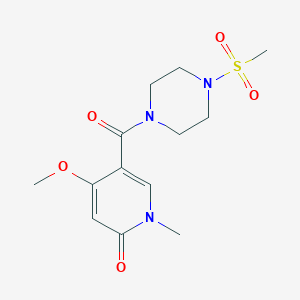

![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)

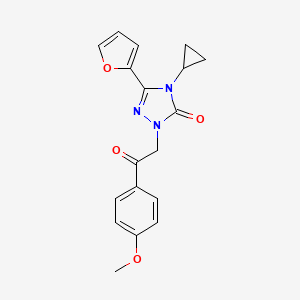

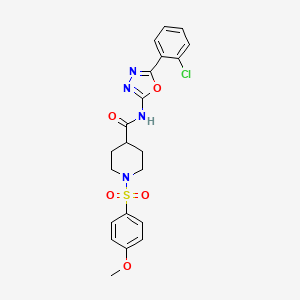

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605258.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)

![6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2605266.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)